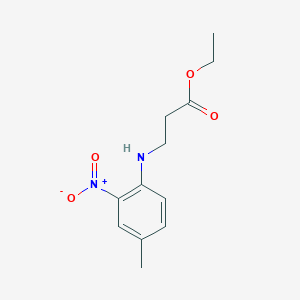
N-(2-ethoxycarbonylethyl)-4-methyl-2-nitroaniline
Número de catálogo B8504121
Peso molecular: 252.27 g/mol
Clave InChI: RHODJPYPNDZHMI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US05521170
Procedure details


A mixture of N-(2-ethoxycarbonylethyl)-4-methyl-2-nitroaniline (11.25 g) and iron powder (12.45 g) in a mixture of methanol (70 ml) and acetic acid (7 ml) was refluxed for 1 hour and the solution was cooled to ambient temperature. The mixture was filtered through celite and the filtrate was evaporated in vacuo. The residue was dissolved with chloroform (50 ml) and the solution was basified with saturated sodium bicarbonate aqueous solution. The solution was filtered through celite and the organic layer was washed with brine. The solution was dried over magnesium sulfate and the solvent was removed. A mixture of the residue (8.00 g) in a mixture of concentrated hydrochloric acid (16 ml) and water (12 ml) was refluxed for 1 hour and the solution was cooled to ambient temperature. The mixture was basified with concentrated ammonium hydroxide and then the resulting solution was extracted with chloroform. Drying over magnesium sulfate, filtering and the removal of solvents afforded a crude product. The crude product was triturated with diethyl ether - isopropyl ether (1:1) to give 8-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2(2H)-one (1.26 g) as a brown powder.
Quantity
11.25 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4]([CH2:6][CH2:7][NH:8][C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][C:10]=1[N+:16]([O-])=O)=O)C>CO.C(O)(=O)C.[Fe]>[CH3:15][C:12]1[CH:13]=[CH:14][C:9]2[NH:8][CH2:7][CH2:6][C:4](=[O:3])[NH:16][C:10]=2[CH:11]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)CCNC1=C(C=C(C=C1)C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
12.45 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Step Two
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved with chloroform (50 ml)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered through celite
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The solution was dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A mixture of the residue (8.00 g)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
in a mixture of concentrated hydrochloric acid (16 ml) and water (12 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled to ambient temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting solution was extracted with chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Drying over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the removal of solvents
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded a crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was triturated with diethyl ether - isopropyl ether (1:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=CC2=C(NC(CCN2)=O)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.26 g | |
| YIELD: CALCULATEDPERCENTYIELD | 16% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
